Cas no 7143-52-4 (4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name))
7143-52-4 structure
Product Name:4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name)
Numero CAS:7143-52-4
MF:C28H28O7
MW:476.517728805542
CID:976363
PubChem ID:244848
Update Time:2025-04-19
4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name) Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name)
- 4-(2,6-Diphenyl-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-[1,3]dioxan-5-ol
- 7143-52-4
- 4-(2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol
- NSC-65105
- NSC65105
- NSC-56108
- NSC56108
-
- Inchi: 1S/C28H28O7/c29-21-16-30-26(18-10-4-1-5-11-18)33-23(21)25-24-22(32-28(35-25)20-14-8-3-9-15-20)17-31-27(34-24)19-12-6-2-7-13-19/h1-15,21-29H,16-17H2
- Chiave InChI: SRLUQJDMPIXUGC-UHFFFAOYSA-N
- Sorrisi: O1C(C2C=CC=CC=2)OC2COC(C3C=CC=CC=3)OC2C1C1C(COC(C2C=CC=CC=2)O1)O
Proprietà calcolate
- Massa esatta: 476.18354
- Massa monoisotopica: 476.183503
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 7
- Conta atomi pesanti: 35
- Conta legami ruotabili: 4
- Complessità: 658
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 8
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 75.6
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.272
- Punto di ebollizione: 663.3°C at 760 mmHg
- Punto di infiammabilità: 355°C
- Indice di rifrazione: 1.592
- PSA: 75.61
- LogP: 4.05850
4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name) Letteratura correlata
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
7143-52-4 (4-(2,6-diphenyltetrahydro[1,3]dioxino[5,4-d][1,3]dioxin-4-yl)-2-phenyl-1,3-dioxan-5-ol (non-preferred name)) Prodotti correlati
- 135861-56-2((1R)-1-((4R,4aR,8aS)-2,6-Bis(3,4-dimethylphenyl)tetrahydro-1,3dioxino5,4-d1,3dioxin-4-yl)ethane-1,2-diol)
- 109428-30-0(1,5:2,3-Dianhydro-4,6-O-benzylidene-D-allitol)
- 14155-23-8(Methyl 4,6-O-Benzylidene-b-D-glucopyranoside)
- 32647-67-9(Dibenzylidene sorbitol)
- 152613-20-2(1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso